6-fluoro-3-(4-methoxybenzyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
4-{[6-Fluoro-2H-1,3-benzoxazin-3(4H)-yl]methyl}phenyl methyl ether is a compound that features a benzoxazine ring with a fluorine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-{[6-Fluoro-2H-1,3-benzoxazin-3(4H)-yl]methyl}phenyl methyl ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents on the benzoxazine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzoxazine ring .
Scientific Research Applications
4-{[6-Fluoro-2H-1,3-benzoxazin-3(4H)-yl]methyl}phenyl methyl ether has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[6-Fluoro-2H-1,3-benzoxazin-3(4H)-yl]methyl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6th position plays a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Shares a similar benzoxazine structure with a fluorine atom at the 6th position.
7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one: Another related compound with a fluorine atom and an amino group on the benzoxazine ring.
Uniqueness
4-{[6-Fluoro-2H-1,3-benzoxazin-3(4H)-yl]methyl}phenyl methyl ether is unique due to its specific substitution pattern and the presence of the phenyl methyl ether group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H16FNO2 |
---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
6-fluoro-3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C16H16FNO2/c1-19-15-5-2-12(3-6-15)9-18-10-13-8-14(17)4-7-16(13)20-11-18/h2-8H,9-11H2,1H3 |
InChI Key |
NKRHKGABCXPPPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)F)OC2 |
Origin of Product |
United States |
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